molecular formula C17H14BrN3O2 B6419759 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197863-21-0

2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6419759
CAS No.: 1197863-21-0
M. Wt: 372.2 g/mol
InChI Key: AGMFZRXBDZFSSM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Amidation: The formation of the amide bond between the benzene ring and the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution may produce various substituted benzamides.

Scientific Research Applications

2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored activities.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMFZRXBDZFSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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